molecular formula C19H23N3O B11619793 1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Katalognummer: B11619793
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: NRNDNWOPHGLOEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a furan ring, a pentylamino group, and a tetrahydroisoquinoline core with a carbonitrile group

Vorbereitungsmethoden

The synthesis of 1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the pentylamino group: This step involves nucleophilic substitution reactions where the amine group is introduced.

    Formation of the carbonitrile group: This can be achieved through cyanation reactions using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with similar compounds such as:

    1-(Furan-2-yl)-3-(methylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a methylamino group instead of a pentylamino group, leading to different chemical and biological properties.

    1-(Furan-2-yl)-3-(ethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: The ethylamino group in this compound also results in distinct characteristics compared to the pentylamino derivative.

Eigenschaften

Molekularformel

C19H23N3O

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-(furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H23N3O/c1-2-3-6-11-21-19-16(13-20)14-8-4-5-9-15(14)18(22-19)17-10-7-12-23-17/h7,10,12H,2-6,8-9,11H2,1H3,(H,21,22)

InChI-Schlüssel

NRNDNWOPHGLOEO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1=C(C2=C(CCCC2)C(=N1)C3=CC=CO3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.